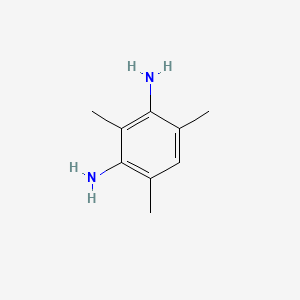

2,4-Diaminomesitylene

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-trimethylbenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-5-4-6(2)9(11)7(3)8(5)10/h4H,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVDSMYGTJDFNHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1N)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40184994 | |

| Record name | 1,3-Benzenediamine, 2,4,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40184994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3102-70-3 | |

| Record name | 2,4,6-Trimethyl-1,3-phenylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3102-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Diaminomesitylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003102703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3102-70-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10392 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzenediamine, 2,4,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40184994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trimethylbenzene-1,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.506 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIAMINOMESITYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K3JRF5932 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: Unveiling a Versatile Aromatic Diamine

An In-Depth Technical Guide to 2,4-Diaminomesitylene (CAS 3102-70-3)

This compound, also known as 2,4,6-trimethyl-1,3-phenylenediamine, is a sterically hindered aromatic diamine that serves as a crucial building block in synthetic chemistry.[1][2] Its unique structure, featuring two amino groups positioned meta to each other on a trimethyl-substituted benzene ring, imparts a distinct set of properties and reactivity. The methyl groups provide steric bulk, influencing the molecule's conformation and the reactivity of the adjacent amino functionalities. This guide offers a comprehensive overview of its synthesis, properties, reactivity, and handling, providing the technical insights necessary for its effective application in research and development, particularly in polymer science and medicinal chemistry.[1]

Part 1: Core Physicochemical and Structural Data

A thorough understanding of a compound's physical and chemical properties is fundamental to its application. This compound is a crystalline solid at room temperature, with solubility in various organic solvents.[1][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 3102-70-3 | [1][4][5][6] |

| Molecular Formula | C₉H₁₄N₂ | [1][6][7] |

| Molecular Weight | 150.22 g/mol | [1][5][7] |

| Appearance | White to yellow to orange powder/crystal | [3] |

| Melting Point | 89-91 °C | [1][8] |

| Boiling Point | 297.7 °C at 760 mmHg | [1][8] |

| Density | 1.051 g/cm³ | [1] |

| Water Solubility | 22.7 g/L at 20°C | [1] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [1] |

| Flash Point | 158.4 °C | [1] |

| IUPAC Name | 2,4,6-trimethylbenzene-1,3-diamine | [5] |

| Canonical SMILES | CC1=CC(=C(C(=C1N)C)N)C | [1][5] |

| InChIKey | ZVDSMYGTJDFNHN-UHFFFAOYSA-N | [5][7] |

Spectroscopic Characterization

Full spectral data are critical for identity confirmation. Comprehensive 1H NMR, 13C NMR, IR, and mass spectrometry data for this compound are publicly available through various databases.

-

NMR Spectra (¹H and ¹³C): Available in SpectraBase and referenced in PubChem.[5]

-

Mass Spectrometry (GC-MS): Data is available from the NIST Mass Spectrometry Data Center.[5]

-

IR Spectra (FTIR): Available in SpectraBase.[5]

Part 2: Synthesis and Purification

The most common and industrially viable synthesis of this compound is a two-step process starting from mesitylene (1,3,5-trimethylbenzene). This process involves a dinitration followed by a catalytic hydrogenation.[9][10] The causality behind this choice is the high yield and purity achievable, leveraging well-established and scalable chemical transformations.

Diagram 1: Synthetic Workflow

Caption: Two-step synthesis of this compound from mesitylene.

Experimental Protocol: Two-Step Synthesis

This protocol is a synthesized representation of established industrial methods.[9][10]

Step 1: Dinitration of Mesitylene to 2,4-Dinitromesitylene

-

Rationale: A mixture of nitric acid and sulfuric acid is a potent nitrating agent. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the electrophilic aromatic substitution on the electron-rich mesitylene ring. The reaction temperature is carefully controlled to prevent over-nitration and side reactions.

-

Methodology:

-

Charge a reaction vessel with mesitylene.

-

Prepare a nitrating mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃). A typical weight ratio is 75-87 parts H₂SO₄ to 13-25 parts HNO₃.[10]

-

Under vigorous stirring, slowly add the nitrating mixture to the mesitylene while maintaining the reaction temperature between 20-100 °C.[9][10]

-

After the addition is complete, continue the reaction for 30-35 minutes.[9]

-

Allow the mixture to settle and separate the layers.

-

The organic layer, containing 2,4-dinitromesitylene, is neutralized and washed.

-

Step 2: Catalytic Hydrogenation to this compound

-

Rationale: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups to amines. A nickel-based catalyst is often used due to its high activity and cost-effectiveness.[9][10] The reaction is performed under hydrogen pressure to drive the reduction to completion.

-

Methodology:

-

Charge an autoclave with the 2,4-dinitromesitylene obtained from Step 1, a suitable solvent (e.g., methanol), and a nickel catalyst.[9]

-

Purge the autoclave with nitrogen gas to remove air, then introduce hydrogen gas.

-

Heat the mixture to 50-120 °C under a hydrogen pressure of 1-4 MPa.[9][10]

-

Maintain the reaction with stirring until hydrogen uptake ceases, indicating the completion of the reduction.

-

After the reaction, vent the hydrogen and discharge the reaction mixture.

-

The catalyst is filtered off, and the solvent (methanol) is removed by distillation.

-

The resulting crude this compound is purified by cooling, crystallization, and filtration.[9] This method can yield a product with purity exceeding 99.5%.[10]

-

Part 3: Reactivity and Applications in Development

The synthetic utility of this compound stems from the reactivity of its two primary amine groups, which can act as nucleophiles or be converted into other functional groups. This makes it a valuable monomer for polymerization and a scaffold in medicinal chemistry.

Diagram 2: Core Reactivity Pathwaysdot

References

- 1. This compound|lookchem [lookchem.com]

- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2,4,6-Trimethyl-1,3-phenylenediamine | 3102-70-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. combi-blocks.com [combi-blocks.com]

- 5. This compound | C9H14N2 | CID 76547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tcichemicals.com [tcichemicals.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. chembk.com [chembk.com]

- 9. CN105461567A - Synthesis method of 2,4,6-trimethyl-m-phenylenediamine - Google Patents [patents.google.com]

- 10. CN105254510B - The synthetic method of 2,4,6-trimethyl m-phenylenediamine - Google Patents [patents.google.com]

Introduction: The Strategic Importance of 2,4,6-trimethyl-1,3-phenylenediamine

An In-depth Technical Guide to the Synthesis of 2,4,6-trimethyl-1,3-phenylenediamine

2,4,6-trimethyl-1,3-phenylenediamine (CAS No. 3102-70-3), also known as 2,4-diaminomesitylene, is a highly versatile aromatic diamine intermediate.[1][2][3] Its unique molecular architecture, featuring a mesitylene core with two amine functionalities, imparts distinct reactivity and physical properties that make it a valuable building block in advanced chemical synthesis.[1] The strategic placement of the methyl and amine groups on the benzene ring allows for its application in the development of specialty polymers, high-performance dyes, pigments, and potential pharmaceutical precursors.[1] For researchers and chemical development professionals, a robust and efficient synthesis pathway is paramount to leveraging this compound's full potential.

This guide provides a detailed examination of the predominant and most efficient synthesis pathway for 2,4,6-trimethyl-1,3-phenylenediamine, grounded in established chemical principles and supported by process-proven methodologies. We will explore the causality behind experimental choices, present detailed protocols, and contrast the primary route with less efficient historical methods to provide a comprehensive understanding for laboratory and industrial application.

Primary Synthesis Pathway: A Two-Step Conversion from Mesitylene

The most effective and industrially adopted method for producing high-purity 2,4,6-trimethyl-1,3-phenylenediamine is a two-step process starting from mesitylene (1,3,5-trimethylbenzene). This pathway is characterized by its short route, high yield, and excellent product purity.[4] The overall process involves an initial electrophilic dinitration of the mesitylene ring, followed by the catalytic hydrogenation of the resulting dinitro intermediate.

Step 1: Electrophilic Dinitration of Mesitylene

The first critical step is the regioselective introduction of two nitro groups onto the mesitylene ring to form 2,4-dinitromesitylene (also referred to as 2,4,6-trimethyl-1,3-dinitrobenzene).

Causality and Mechanistic Insights: The synthesis relies on an electrophilic aromatic substitution reaction. Mesitylene is highly activated towards this reaction due to the three electron-donating methyl groups on the aromatic ring. These groups are ortho, para-directing. The reaction employs a nitrating mixture, typically a combination of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃). The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the potent electrophile, the nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring.

Temperature control is a critical parameter. It must be carefully managed to achieve the desired dinitration while minimizing the formation of the over-nitrated by-product, 2,4,6-trinitromesitylene.[5] The reaction is typically initiated at a lower temperature during the addition of the nitrating mixture and then gently heated to drive the reaction to completion.[4][6]

Experimental Protocol: Dinitration of Mesitylene [4][6]

-

Reactor Setup: Charge a suitable reaction vessel, equipped with mechanical stirring, a dropping funnel, and a cooling system, with mesitylene.

-

Nitrating Mixture Preparation: Separately, prepare the nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid. A typical weight ratio of H₂SO₄ to HNO₃ is in the range of 75:25 to 87:13.[6]

-

Nitration Reaction: Begin agitating the mesitylene and slowly add the nitrating mixture via the dropping funnel. Maintain the reaction temperature between 20°C and 55°C during the addition.[4][6] An exothermic reaction is expected, and cooling should be applied as necessary.

-

Reaction Completion: After the addition is complete, continue stirring for approximately 30 minutes. Subsequently, raise the temperature to between 90°C and 95°C and hold for another 30 minutes to ensure complete conversion.[4][6]

-

Work-up and Isolation:

-

Cease heating and stirring and allow the mixture to settle, resulting in the separation of two layers.

-

Separate the upper organic layer from the lower spent acid layer. The spent acid can be reserved for use in subsequent nitration batches.[4]

-

Wash the organic layer with water, followed by a dilute alkaline solution (e.g., sodium hydroxide) to neutralize any residual acid, and then wash with water again until neutral.[4][6]

-

The resulting product is 2,4,6-trimethyl-1,3-dinitrobenzene.

-

Step 2: Catalytic Hydrogenation of 2,4-Dinitromesitylene

The second step involves the reduction of the two nitro groups on the intermediate to form the final diamine product. Catalytic hydrogenation is the preferred method due to its efficiency and clean conversion.

Causality and Mechanistic Insights: This reaction reduces the nitro groups (-NO₂) to primary amine groups (-NH₂) using hydrogen gas (H₂) in the presence of a metal catalyst. Commonly used catalysts include Raney Nickel (Raney Ni) or palladium on carbon (Pd/C).[4] The catalyst provides a surface on which the dinitro compound and molecular hydrogen are adsorbed, facilitating the cleavage of N-O bonds and the formation of N-H bonds. The reaction is typically carried out in a solvent, such as methanol or ethanol, which dissolves the starting material and facilitates its interaction with the catalyst.[6] The process is conducted under pressure in an autoclave to ensure a sufficient concentration of hydrogen for the reaction to proceed efficiently.

Experimental Protocol: Hydrogenation of 2,4-Dinitromesitylene [4][6]

-

Reactor Setup: Charge a high-pressure autoclave with the 2,4,6-trimethyl-1,3-dinitrobenzene obtained from Step 1, the chosen catalyst (e.g., Raney Ni), and a solvent (e.g., methanol).[4]

-

Inerting: Seal the autoclave and purge the system with an inert gas, such as nitrogen, to remove all oxygen, which can deactivate the catalyst and create a safety hazard with hydrogen.

-

Hydrogenation Reaction: Pressurize the autoclave with hydrogen gas to a pressure of 1-4 MPa.[4][6] Begin stirring and heat the mixture to a temperature between 60°C and 80°C.[4]

-

Reaction Monitoring & Completion: The reaction is exothermic and may require cooling to maintain the target temperature. Monitor the hydrogen uptake; the reaction is complete when hydrogen consumption ceases. Maintain the conditions for an additional hour to ensure full conversion.[4]

-

Work-up and Purification:

-

Cool the reactor, vent the excess hydrogen pressure, and purge with nitrogen.

-

Discharge the reaction mixture and filter it to remove the catalyst.

-

Remove the solvent (methanol) from the filtrate via distillation.

-

The crude 2,4,6-trimethyl-1,3-phenylenediamine will precipitate. It can be further purified by cooling crystallization and filtration.[4]

-

Dry the final product to obtain a crystalline solid with a melting point of 89-91°C.[7][8]

-

Process Visualization

The following diagram illustrates the primary two-step synthesis pathway from mesitylene.

Caption: Two-step synthesis of 2,4,6-trimethyl-1,3-phenylenediamine.

Data Presentation: Reaction Parameters and Outcomes

The efficiency of this pathway is demonstrated by the high yields and purity reported in process-oriented literature.

| Step | Parameter | Value/Condition | Outcome | Reference |

| 1. Dinitration | Starting Material | Mesitylene | - | [4] |

| Reagents | H₂SO₄ / HNO₃ mixed acid | - | [4][6] | |

| Temperature | 20°C - 95°C | - | [4][6] | |

| 2. Hydrogenation | Starting Material | 2,4-Dinitromesitylene | - | [4] |

| Catalyst | Raney Ni or Pd/C | - | [4] | |

| Solvent | Methanol or Ethanol | - | [6] | |

| H₂ Pressure | 1 - 4 MPa | - | [4][6] | |

| Temperature | 50°C - 120°C | - | [4][6] | |

| Overall | Final Product | 2,4,6-trimethyl-1,3-phenylenediamine | Purity: >99.5% Yield: ~94% | [4] |

Contrasting with an Alternative Historical Route

To fully appreciate the efficiency of the direct dinitration-hydrogenation pathway, it is useful to compare it to older, more cumbersome methods. A previously used synthesis involved a multi-step process:

-

Bromination: Mesitylene is first brominated.

-

Nitration: The resulting bromomesitylene is then nitrated.

-

Reductive Debromination: Finally, a catalytic hydrogenation is performed to both reduce the nitro groups and remove the bromine atom.

This route has several significant disadvantages, including more reaction steps, a much lower overall yield (around 65%), the need for higher hydrogenation pressures (5-7.5 MPa), and a greater tendency for catalyst inactivation.[4][6] The modern two-step pathway is thus superior in terms of efficiency, cost-effectiveness, and process stability.

Conclusion

The synthesis of 2,4,6-trimethyl-1,3-phenylenediamine via the dinitration of mesitylene followed by catalytic hydrogenation stands as the most logical and field-proven method for its production. This pathway is characterized by its operational simplicity, high conversion rates, excellent product purity (>99.5%), and high overall yield (~94%).[4] By understanding the mechanistic principles and optimizing key reaction parameters such as temperature and pressure, researchers and drug development professionals can reliably produce this critical chemical intermediate for a wide array of advanced applications.

References

- 1. nbinno.com [nbinno.com]

- 2. 2,4,6-Trimethyl-1,3-phenylenediamine [webbook.nist.gov]

- 3. 2,4,6-Trimethyl-1,3-phenylenediamine | 3102-70-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. CN105254510B - The synthetic method of 2,4,6-trimethyl m-phenylenediamine - Google Patents [patents.google.com]

- 5. 2,4-Dinitromesitylene | 608-50-4 | Benchchem [benchchem.com]

- 6. CN105461567A - Synthesis method of 2,4,6-trimethyl-m-phenylenediamine - Google Patents [patents.google.com]

- 7. 2,4,6-Trimethyl-1,3-phenylenediamine Manufacturer Factory CAS 3102-70-3, CasNo.3102-70-3 Chemwill Asia Co., Ltd. China (Mainland) [chemwill.lookchem.com]

- 8. 2,4,6-Trimethyl-1,3-phenylenediamine One Chongqing Chemdad Co. ,Ltd [chemdad.com]

A Spectroscopic Guide to 2,4-Diaminomesitylene: Structure Elucidation and Data Interpretation

Introduction: The Molecular Blueprint of a Versatile Building Block

2,4-Diaminomesitylene (IUPAC name: 2,4,6-trimethylbenzene-1,3-diamine; CAS No: 3102-70-3) is a highly substituted aromatic diamine that serves as a critical building block in advanced materials science, particularly in the synthesis of high-performance polymers such as polyimides.[1][2] Its rigid, sterically hindered structure imparts unique thermal and mechanical properties to the resulting polymers. The precise characterization of this molecule is paramount for ensuring the integrity and performance of these materials. This guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS)—that collectively confirm the molecular structure of this compound. As scientists and researchers, understanding the nuances of this data is not merely an academic exercise; it is a foundational requirement for quality control, reaction monitoring, and the rational design of new materials.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing unparalleled insight into the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei. For a molecule like this compound, with its unique symmetry and substitution pattern, NMR provides an unambiguous confirmation of its structure.

Causality in Experimental Design: Why a Deuterated Solvent?

The choice of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), is a critical first step in sample preparation for NMR.[3] Deuterated solvents are used because they are "invisible" in ¹H NMR spectra, preventing the intense signal of a protonated solvent from overwhelming the signals of the analyte, which is present at a much lower concentration.[2] Furthermore, the deuterium signal provides a lock frequency for the spectrometer, stabilizing the magnetic field and ensuring high-resolution data.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is elegantly simple, reflecting the molecule's symmetry. The key to its interpretation lies in recognizing the chemically equivalent and non-equivalent protons and their interactions.

References

An In-Depth Technical Guide to the Crystal Structure of 2,4-Diaminomesitylene: Synthesis, Characterization, and Implications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,4-Diaminomesitylene (DAM), also known as 2,4,6-trimethylbenzene-1,3-diamine, is a pivotal aromatic amine that serves as a foundational building block in the synthesis of polymers and pharmaceutically active compounds.[1][2] The spatial arrangement of molecules in the solid state—the crystal structure—dictates the material's bulk properties, including stability, solubility, and bioavailability, which are critical parameters in drug development.[3] This guide provides a comprehensive analysis of the crystal structure of this compound, grounded in experimental data. We will detail a validated protocol for its synthesis and crystallization, present a thorough examination of its molecular and supramolecular architecture as determined by single-crystal X-ray diffraction, and discuss the implications of these structural features for materials science and rational drug design.

Introduction to this compound (DAM)

This compound is an organic compound featuring a benzene ring substituted with two amino groups and three methyl groups. Its unique substitution pattern imparts a combination of steric hindrance and electronic properties that make it a valuable intermediate.

-

IUPAC Name: 2,4,6-trimethylbenzene-1,3-diamine[4]

-

Synonyms: 2,4,6-Trimethyl-1,3-phenylenediamine, Diaminomesitylene[5]

-

CAS Number: 3102-70-3[1]

-

Molecular Formula: C₉H₁₄N₂[6]

-

Molecular Weight: 150.22 g/mol [4]

In the context of drug development, understanding the three-dimensional structure of a molecule is paramount. The crystal structure provides the most precise information about molecular conformation, bond lengths, bond angles, and, crucially, the non-covalent interactions that govern how molecules assemble.[7] This knowledge is the bedrock of structure-based drug design, enabling scientists to predict how a molecule might interact with a biological target and to engineer its solid-state properties for optimal therapeutic performance.[8]

Synthesis and Crystallization: A Validated Protocol

The acquisition of high-quality single crystals is the prerequisite for structural elucidation via X-ray diffraction. The protocol described here is based on a proven method involving the chemical reduction of a dinitro precursor, a standard and efficient route for the synthesis of aromatic amines.[5]

Causality in Experimental Design

The choice of 2,4-dinitromesitylene as the starting material is strategic; the nitro groups are readily reduced to amino groups. Granulated tin in the presence of hydrochloric acid is a classic and robust reducing system for this transformation. The subsequent recrystallization from ethanol is designed to purify the product and promote the slow, ordered growth of single crystals by gradually decreasing the solubility of DAM as the solution cools.

Experimental Workflow: Synthesis and Crystallization

References

- 1. lookchem.com [lookchem.com]

- 2. CN105254510B - The synthetic method of 2,4,6-trimethyl m-phenylenediamine - Google Patents [patents.google.com]

- 3. Drug Development | Pharmaceutical | Biopharmaceutical | Bruker [bruker.com]

- 4. This compound | C9H14N2 | CID 76547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. journals.iucr.org [journals.iucr.org]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. Intermolecular interactions in molecular crystals: what’s in a name? - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 8. ocw.mit.edu [ocw.mit.edu]

A Comprehensive Technical Guide to the Solubility Characteristics of 2,4,6-Trimethyl-1,3-phenylenediamine

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of 2,4,6-trimethyl-1,3-phenylenediamine (CAS No. 3102-70-3), a key intermediate in various industrial syntheses, including polymers, dyes, and pigments.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of this compound's behavior in different solvent systems. The guide covers fundamental physicochemical properties, qualitative and quantitative solubility in aqueous and organic solvents, the influence of environmental factors such as temperature and pH, and detailed experimental protocols for solubility determination. By synthesizing theoretical principles with practical, field-proven insights, this guide aims to be an essential resource for optimizing reaction conditions, purification processes, and formulation development involving 2,4,6-trimethyl-1,3-phenylenediamine.

Introduction: Understanding the Molecular Landscape

2,4,6-Trimethyl-1,3-phenylenediamine, also known as 2,4-diaminomesitylene, is an aromatic amine characterized by a benzene ring substituted with two amino groups and three methyl groups.[4] This unique substitution pattern governs its chemical reactivity and physical properties, including its solubility. The presence of the two basic amino groups allows for hydrogen bonding and protonation in acidic media, while the three methyl groups and the aromatic ring contribute to its lipophilicity. A comprehensive understanding of its solubility is therefore critical for its effective application.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 2,4,6-trimethyl-1,3-phenylenediamine is paramount to predicting and interpreting its solubility behavior.

| Property | Value | Source |

| CAS Number | 3102-70-3 | [4][5] |

| Molecular Formula | C₉H₁₄N₂ | [4][5] |

| Molecular Weight | 150.22 g/mol | [4][6] |

| Appearance | White to yellow to orange or brown powder/crystal | [1][5][7] |

| Melting Point | 89-91 °C | [1][8][9] |

| Boiling Point (Predicted) | 297.7 ± 35.0 °C | [10] |

| pKa (Predicted) | 5.03 ± 0.10 | [10] |

| LogP (Octanol-Water Partition Coefficient, Predicted) | 0.41 at 24.2 °C | [10] |

Aqueous Solubility

The solubility of 2,4,6-trimethyl-1,3-phenylenediamine in water is limited due to the hydrophobic nature of the trimethyl-substituted benzene ring. However, the presence of two amino groups allows for hydrogen bonding with water molecules, imparting some degree of solubility.

A predicted quantitative value for its water solubility is 22.7 g/L at 20°C .[10]

The Critical Influence of pH

As an aromatic amine, the aqueous solubility of 2,4,6-trimethyl-1,3-phenylenediamine is highly dependent on the pH of the solution. The basic amino groups can be protonated in acidic conditions to form the corresponding ammonium salts, which are significantly more water-soluble than the neutral molecule.

With a predicted pKa of 5.03, it can be inferred that at a pH below this value, the compound will exist predominantly in its protonated, more soluble form.[10] Conversely, at a pH above 5.03, the neutral, less soluble form will dominate. This pH-dependent solubility is a critical factor in designing extraction and purification protocols. For instance, the compound can be extracted from an organic solvent into an acidic aqueous solution and subsequently precipitated by raising the pH.

Solubility in Organic Solvents

2,4,6-Trimethyl-1,3-phenylenediamine is generally described as being soluble in most organic solvents.[8] This is attributed to the nonpolar character of the trimethylbenzene core.

Qualitative Solubility

Based on available data, the qualitative solubility in various organic solvents is summarized below:

| Solvent | Solubility | Source |

| Methanol | Slightly Soluble | [8][10] |

| Ethanol | Soluble | [11] |

| Acetone | Soluble | [8] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [8][10] |

The Impact of Temperature

For most solid solutes dissolving in a liquid solvent, the solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings. While specific experimental data on the temperature-dependent solubility of 2,4,6-trimethyl-1,3-phenylenediamine is scarce, it is reasonable to expect a positive correlation between temperature and solubility in most organic solvents. This principle is fundamental to purification techniques such as recrystallization, where a saturated solution at a higher temperature is cooled to induce crystallization of the purified compound.

Experimental Determination of Solubility

To obtain precise and reliable solubility data, a well-designed experimental protocol is essential. The following section outlines a robust methodology for determining the solubility of 2,4,6-trimethyl-1,3-phenylenediamine.

Workflow for Solubility Determination

Caption: Experimental workflow for determining solubility.

Detailed Protocol for Isothermal Solubility Measurement

Objective: To determine the equilibrium solubility of 2,4,6-trimethyl-1,3-phenylenediamine in a given solvent at a specific temperature.

Materials:

-

High-purity 2,4,6-trimethyl-1,3-phenylenediamine

-

Analytical grade solvents (e.g., water, ethanol, acetone, toluene, etc.)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 2,4,6-trimethyl-1,3-phenylenediamine to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is crucial to ensure saturation.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sampling:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation.

-

Immediately filter the sample through a syringe filter to remove any suspended microcrystals.

-

-

Quantification:

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of 2,4,6-trimethyl-1,3-phenylenediamine.

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)

-

Analytical Methodologies for Quantification

Accurate quantification of the dissolved solute is critical for reliable solubility data. Both HPLC and UV-Vis spectrophotometry are suitable techniques.

5.3.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for the analysis of aromatic amines.

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate or acetate buffer) is a common choice. The pH of the mobile phase can be adjusted to ensure good peak shape.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of 2,4,6-trimethyl-1,3-phenylenediamine (typically in the range of 230-280 nm) is appropriate.

-

Quantification: A calibration curve should be prepared using standard solutions of known concentrations.

5.3.2. UV-Vis Spectrophotometry

For routine analysis, UV-Vis spectrophotometry can be a simpler and faster alternative to HPLC, provided that no other components in the solution absorb at the analytical wavelength.

-

Solvent: The solvent used for analysis should be transparent in the UV region of interest and should not react with the analyte.

-

Wavelength of Maximum Absorbance (λmax): The λmax of 2,4,6-trimethyl-1,3-phenylenediamine should be determined by scanning a dilute solution over a range of UV wavelengths.

-

Quantification: A calibration curve is constructed by plotting the absorbance of standard solutions versus their concentrations, following the Beer-Lambert law.

Practical Implications and Applications

A thorough understanding of the solubility of 2,4,6-trimethyl-1,3-phenylenediamine has several practical implications:

-

Reaction Optimization: The choice of solvent can significantly impact reaction rates and yields. A solvent that readily dissolves the reactants will facilitate better mixing and interaction.

-

Purification: Techniques like recrystallization rely on the differential solubility of the compound and impurities in a given solvent at different temperatures.

-

Formulation Development: In applications where the compound is part of a final product, its solubility in the formulation matrix is a critical parameter for ensuring homogeneity and stability.

-

Environmental Fate and Safety: Knowledge of its aqueous solubility is important for assessing its environmental transport and persistence, as well as for developing appropriate waste treatment and disposal procedures.

Conclusion

The solubility of 2,4,6-trimethyl-1,3-phenylenediamine is a multifaceted property governed by its unique molecular structure. While it exhibits limited solubility in water, its solubility can be significantly enhanced in acidic conditions due to the protonation of its amino groups. It is generally soluble in a range of organic solvents, a characteristic that is advantageous for its use in various chemical syntheses. This guide has provided a comprehensive overview of its solubility characteristics, including its physicochemical properties, behavior in aqueous and organic media, and robust experimental protocols for its determination. The information presented herein is intended to empower researchers and professionals to make informed decisions in the handling and application of this important chemical intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. HPLC Method for Analysis of Isomers of Phenylenediamine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. sites.utexas.edu [sites.utexas.edu]

- 7. Determination of p-phenylenediamine and its metabolites MAPPD and DAPPD in biological samples using HPLC-DAD and amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3102-70-3 CAS MSDS (2,4,6-Trimethyl-1,3-phenylenediamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. P-Phenylenediamine | C6H4(NH2)2 | CID 7814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. HPLC Method for Analysis of p-Phenylenediamine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 11. quora.com [quora.com]

An In-depth Technical Guide to the Health and Safety of 2,4-Diaminomesitylene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the health and safety considerations for 2,4-Diaminomesitylene (CAS No. 3102-70-3), a compound utilized in various synthetic applications, including polymer and dye manufacturing.[1][2] Given its chemical structure as an aromatic amine, a class of compounds known for potential health risks, a thorough understanding and implementation of stringent safety protocols are imperative for all personnel handling this substance.[2] This document synthesizes available safety data to provide actionable insights and procedures for the safe laboratory and industrial use of this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[3] The primary hazards associated with this compound are its potential for acute toxicity, irritation, and long-term health effects.[3]

GHS Classification

Aggregated GHS information indicates that this compound is associated with the following hazard statements[3]:

-

H302: Harmful if swallowed

-

H312: Harmful in contact with skin

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H332: Harmful if inhaled

-

H335: May cause respiratory irritation

-

H341: Suspected of causing genetic defects

-

H411: Toxic to aquatic life with long lasting effects

These classifications necessitate careful handling to avoid all routes of exposure.

Toxicological Profile: An Evidence-Based Assessment

Acute Effects

Immediate health effects are primarily irritant in nature, affecting the skin, eyes, and respiratory system.[3] Inhalation may lead to respiratory irritation, while skin contact can cause irritation and dermatitis.[3][4] Eye contact is likely to result in serious irritation.[3]

Chronic Effects and Carcinogenicity

There is a notable lack of specific long-term toxicity and carcinogenicity studies for this compound in the provided search results. However, it is structurally related to 2,4-diaminotoluene, a compound that has been the subject of extensive toxicological research.

The U.S. Environmental Protection Agency (EPA) has classified 2,4-diaminotoluene as a Group B2, probable human carcinogen, based on evidence of carcinogenicity in animal studies.[5] The National Toxicology Program (NTP) has also reasonably anticipated 2,4-diaminotoluene to be a human carcinogen.[6] Animal studies on 2,4-diaminotoluene have shown an increased incidence of various tumors, including those of the liver and mammary gland.[5][6]

Expert Insight: Given the structural similarities between this compound and 2,4-diaminotoluene, a precautionary approach is warranted. It is prudent to handle this compound as a potential carcinogen until specific data becomes available to refute this. This approach aligns with the principles of chemical safety and risk mitigation in a research and development setting.

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is essential, prioritizing engineering controls, supplemented by administrative controls and personal protective equipment (PPE).

Engineering Controls

-

Ventilation: All work with this compound should be conducted in a well-ventilated area.[3] For handling powders or creating solutions, a certified chemical fume hood is mandatory to prevent inhalation of dust or vapors.

-

Containment: For larger scale operations, closed systems should be utilized to minimize the potential for release.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent dermal, ocular, and respiratory exposure.

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical safety goggles are required. In situations with a splash hazard, a face shield should be worn in addition to goggles.[7][8] | Prevents eye contact with solid particles or liquid splashes, which can cause serious irritation.[3] |

| Hand Protection | Chemically resistant gloves such as nitrile, neoprene, or butyl rubber should be worn.[3] Glove thickness and material should be chosen based on the specific solvent being used and the duration of the task.[9] | Prevents skin contact, which can cause irritation and systemic toxicity.[3] |

| Skin and Body Protection | A lab coat is the minimum requirement. For tasks with a higher risk of splashes or spills, chemically resistant coveralls or an apron should be worn over the lab coat.[7][8] | Protects the skin from accidental contact. |

| Respiratory Protection | For situations where engineering controls may not be sufficient to maintain exposure below acceptable levels, or during emergency situations, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[4][7] A cartridge change-out schedule is a required part of a respiratory protection program.[7][9] | Prevents inhalation of harmful dusts or vapors.[3] |

Diagram: Hierarchy of Controls

Caption: The hierarchy of controls, with elimination being the most effective and PPE being the least.

Safe Handling, Storage, and Disposal

Handling

-

Avoid the formation of dust and aerosols.[4]

-

Use non-sparking tools.

-

Wash hands thoroughly after handling.[3]

-

Do not eat, drink, or smoke in areas where this chemical is handled or stored.[10]

Storage

-

Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][11]

-

Keep containers tightly closed when not in use.[11]

-

Store in a dark place under an inert atmosphere at room temperature.[1]

Disposal

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Due to its toxicity to aquatic life, prevent release to the environment and avoid contamination of drains and waterways.[3][10]

Emergency Procedures

Immediate and appropriate first aid is crucial in the event of an exposure.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the affected person to fresh air.[3] If breathing is difficult, administer oxygen.[3] If breathing has stopped, provide artificial respiration.[3] Seek immediate medical attention.[3] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[4][12] Seek medical attention if irritation develops or persists.[3] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][12] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting.[3] If the person is conscious, rinse their mouth with water and give two glasses of water to drink.[3] Seek immediate medical attention.[3] |

Diagram: Emergency Response Workflow

Caption: A streamlined workflow for responding to an exposure incident.

Fire Fighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

-

Hazardous Combustion Products: Combustion may produce toxic fumes, including oxides of carbon and nitrogen.[3][4]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][4]

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C9H14N2 |

| Molecular Weight | 150.22 g/mol |

| Appearance | White to yellow to orange powder/crystal |

| Melting Point | 89-91 °C |

| Boiling Point | 297.7 °C at 760 mmHg |

| Flash Point | 158.4 °C |

| Density | 1.051 g/cm³ |

| Water Solubility | 22.7 g/L at 20°C |

(Source:[1])

Environmental Hazards

This compound is classified as toxic to aquatic life with long-lasting effects.[3] Therefore, all measures should be taken to prevent its release into the environment. Spills should be contained and collected, and not washed into drains or waterways.[3]

Conclusion

This compound is a valuable chemical intermediate that can be handled safely with the appropriate precautions. A comprehensive understanding of its hazards, including acute toxicity, irritancy, and potential for long-term health effects, is paramount. By implementing robust engineering controls, diligent use of personal protective equipment, and adherence to safe handling and emergency procedures, researchers and drug development professionals can mitigate the risks associated with this compound. The principle of "as low as reasonably achievable" (ALARA) should always be applied to exposure.

References

- 1. This compound|lookchem [lookchem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C9H14N2 | CID 76547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. epa.gov [epa.gov]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. 2,4-Diaminotoluene | C7H10N2 | CID 7261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Review of the toxicology of three alkyl diamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound|CAS 3102-70-3|TCIJT|製品詳細 [tci-chemical-trading.com]

- 10. TOLUENE-2,4-DIAMINE | Occupational Safety and Health Administration [osha.gov]

- 11. 2,4,6-Trimethyl-1,3-phenylenediamine | 3102-70-3 | TCI EUROPE N.V. [tcichemicals.com]

- 12. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]

Unraveling the Past: A Technical Guide to the Historical Discovery of 2,4-Diaminomesitylene

For Immediate Release

This in-depth technical guide illuminates the historical journey of the discovery of 2,4-Diaminomesitylene, a compound of significant interest to researchers, scientists, and professionals in drug development. By delving into the foundational chemistry of the 19th century, this document provides a comprehensive overview of the early synthetic pathways, the key scientific figures of the era, and the evolution of our understanding of this important aromatic amine.

Introduction: The Significance of Aromatic Amines

Aromatic amines are a cornerstone of modern organic chemistry, serving as crucial intermediates in the synthesis of a vast array of pharmaceuticals, dyes, and polymers.[1] Their discovery and the development of methods for their preparation in the 19th century laid the groundwork for the burgeoning field of synthetic chemistry and had a profound impact on industrial development. This compound, with its unique substituted benzene structure, is a noteworthy member of this class of compounds, and understanding its origins provides valuable insights into the historical progression of chemical science.

The Dawn of Synthetic Aromatic Chemistry: A Historical Context

The mid-19th century was a period of revolutionary change in the field of chemistry. The work of luminaries such as August Wilhelm von Hofmann and his contemporaries on the derivatives of coal tar unlocked a treasure trove of aromatic compounds.[2][3] Their investigations into the nitration of aromatic hydrocarbons and the subsequent reduction of the resulting nitro compounds to amines were pivotal. It was within this vibrant and competitive scientific landscape that the synthesis of new aromatic amines, including those derived from mesitylene, became a subject of intense study. Mesitylene itself was first prepared by the Irish chemist Robert Kane in 1837 by heating acetone with concentrated sulfuric acid.[4]

The First Synthesis: A Trail Through the Archives

Pinpointing the exact first synthesis of this compound requires a meticulous journey through the historical chemical literature. While a definitive single publication announcing its discovery has proven elusive in modern databases, the most probable route of its initial preparation follows the well-established methodologies of the time. The logical synthetic pathway, and the one that laid the foundation for all subsequent preparations, involves a two-step process: the dinitration of mesitylene followed by the reduction of the dinitro derivative.

A cryptic reference found in modern chemical compilations points towards the Bulletin de la Société Française de Photographie from 1857 as a potential early source of information related to this or similar compounds.[5] While a direct confirmation of the synthesis of this compound on a specific page of this journal is pending a complete manual review of the digitized archives, the presence of chemical discussions within a photography journal is not entirely surprising for the era. Early photographic processes were deeply intertwined with chemistry, and such publications often contained reports on new chemical substances and their properties.

The most likely first synthesis, therefore, would have followed the general procedure outlined below, a standard practice in the laboratories of 19th-century chemists.

Conceptual 19th-Century Synthesis Protocol:

-

Dinitration of Mesitylene:

-

Mesitylene (1,3,5-trimethylbenzene) would be treated with a mixture of concentrated nitric acid and sulfuric acid (a nitrating mixture).

-

The reaction would be carefully controlled, as the activating methyl groups on the benzene ring make the nitration reaction vigorous.

-

The expected product of this reaction is 1,3-Dinitro-2,4,6-trimethylbenzene.

-

-

Reduction to this compound:

-

The isolated 1,3-Dinitro-2,4,6-trimethylbenzene would then be subjected to a reduction reaction.

-

Common reducing agents of the time included nascent hydrogen, typically generated by reacting a metal such as tin or iron with a strong acid like hydrochloric acid.

-

This reduction would convert the two nitro groups (-NO₂) into amino groups (-NH₂), yielding this compound.

-

Physicochemical Properties

This compound, also known as 2,4,6-trimethyl-1,3-phenylenediamine, is a solid at room temperature with the following key properties:

| Property | Value |

| Molecular Formula | C₉H₁₄N₂ |

| Molecular Weight | 150.22 g/mol |

| CAS Number | 3102-70-3 |

| Appearance | Light yellow to brown crystalline powder |

| Melting Point | 89-91 °C |

Data compiled from various chemical databases.[6][7]

Modern Synthetic Methodologies

While the fundamental two-step process of dinitration and reduction remains the core strategy for the synthesis of this compound, modern methods have introduced significant refinements to improve yield, purity, and safety.

Optimized Laboratory and Industrial Synthesis:

Modern protocols often utilize catalytic hydrogenation for the reduction step, which is more efficient and environmentally benign than the use of dissolving metals in acid.

Step 1: Dinitration of Mesitylene A solution of mesitylene in a suitable solvent is treated with a mixture of fuming nitric acid and concentrated sulfuric acid at a controlled temperature to yield 1,3-dinitro-2,4,6-trimethylbenzene.

Step 2: Catalytic Hydrogenation The purified dinitromesitylene is dissolved in a solvent such as ethanol or methanol and subjected to hydrogenation in the presence of a catalyst, typically Raney nickel or palladium on carbon, under a hydrogen atmosphere.[8][9] The reaction is monitored until the theoretical amount of hydrogen is consumed.

The workflow for this modern synthesis can be visualized as follows:

Figure 1: Modern synthetic workflow for this compound.

Applications in Research and Drug Development

The unique structure of this compound, with its two amino groups and steric hindrance from the adjacent methyl groups, makes it a valuable building block in several areas of chemical synthesis.

-

Polymer Chemistry: The diamino functionality allows it to be used as a monomer in the synthesis of high-performance polymers, including polyamides and polyimides, imparting unique thermal and mechanical properties.

-

Dye Synthesis: Aromatic diamines are classical precursors to a wide range of dyes. The specific substitution pattern of this compound can be exploited to create dyes with specific colors and properties.

-

Pharmaceutical and Agrochemical Research: The mesitylene core can be found in various biologically active molecules. This compound serves as a versatile starting material for the synthesis of more complex molecules with potential applications in drug discovery and the development of new agrochemicals.[1]

Conclusion

The story of this compound is a microcosm of the evolution of organic chemistry. From its likely origins in the exploratory and often empirical world of 19th-century aromatic chemistry to its refined and controlled synthesis in modern laboratories, this compound continues to be a valuable tool for chemists. This guide has provided a window into its past, a snapshot of its present, and a glimpse into its future potential in the hands of today's researchers and innovators.

References

- 1. LEBORGNE — Portrait Sépia [portraitsepia.fr]

- 2. Journal für praktische Chemie – Wikisource [de.wikisource.org]

- 3. Journal für praktische Chemie - Wikipedia [en.wikipedia.org]

- 4. etudesheraultaises.fr [etudesheraultaises.fr]

- 5. Bulletin de la Société française de photographie (1855) - 60 Years available - Gallica [gallica.bnf.fr]

- 6. Annalen der Chemie und Pharmacie: V. und VI. Supplementband - Friedrich Wöhler, Justus Liebig, Hermann Kopp - Google Books [books.google.com]

- 7. Annalen der Chemie und Pharmacie | EVISA's Journals Database [speciation.net]

- 8. Journal für praktische Chemie – Wikipedia [de.wikipedia.org]

- 9. Liebigs Annalen - Wikipedia [en.wikipedia.org]

theoretical studies on 2,4-Diaminomesitylene molecular structure

An In-depth Technical Guide to the Molecular Structure of 2,4-Diaminomesitylene: A Theoretical Perspective

Abstract

This technical guide provides a comprehensive theoretical examination of the molecular structure of this compound (2,4,6-Trimethyl-1,3-phenylenediamine), a key building block in advanced polymer synthesis. Leveraging quantum chemical calculations, primarily Density Functional Theory (DFT), we elucidate the molecule's fundamental geometric, electronic, and spectroscopic properties. The guide details the computational methodologies employed, presenting optimized structural parameters, frontier molecular orbital analysis (HOMO-LUMO), molecular electrostatic potential (MEP) mapping, and simulated vibrational (IR) and nuclear magnetic resonance (NMR) spectra. These theoretical findings are critically compared with available experimental data, particularly from X-ray crystallography, to establish a validated and robust molecular model. This work underscores the synergy between computational and experimental approaches, offering researchers and drug development professionals a detailed molecular-level understanding of this compound.

Introduction

This compound (CAS No: 3102-70-3), systematically named 2,4,6-trimethylbenzene-1,3-diamine, is an aromatic diamine whose rigid, substituted structure makes it a valuable monomer for the synthesis of high-performance polymers.[1][2] The spatial arrangement of its amino and methyl groups profoundly influences its reactivity, solubility, and the ultimate properties of the polymers derived from it. A precise understanding of its three-dimensional structure, electronic charge distribution, and spectroscopic signatures is therefore paramount for rational material design and synthesis optimization.

While experimental techniques like X-ray crystallography provide a static snapshot of the molecular structure in a crystalline state[3], theoretical studies offer dynamic insights into the molecule's behavior in the gaseous phase or in solution. Computational chemistry allows for the prediction of a wide range of properties that can be difficult or time-consuming to measure experimentally. This guide employs established quantum mechanical methods to build a detailed, validated model of the this compound molecule, providing a foundational resource for its application in materials science and chemical synthesis.

Theoretical and Computational Methodologies

The cornerstone of modern computational chemistry for molecules of this size lies in Density Functional Theory (DFT). DFT offers a remarkable balance of computational efficiency and accuracy, making it the method of choice for this investigation.

Foundational Principles: DFT vs. Hartree-Fock

-

Hartree-Fock (HF) Theory: An early ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While foundational, HF systematically neglects electron correlation—the way electrons interact and avoid each other—leading to certain inaccuracies, particularly in energy calculations.[4][5]

-

Density Functional Theory (DFT): A more modern approach that calculates the total energy of a system based on its electron density rather than the complex many-electron wavefunction.[6] It accounts for electron correlation through an exchange-correlation functional. The B3LYP hybrid functional, which combines the strengths of HF theory with DFT, has been shown to provide excellent results for a wide range of organic molecules and is employed in this study.[5][7][8]

For our calculations, the B3LYP functional was paired with the 6-311++G(d,p) basis set . This basis set provides a flexible description of the electron distribution by using multiple functions for valence electrons and including polarization functions (d,p) and diffuse functions (++), which are crucial for accurately modeling systems with lone pairs, such as the nitrogen atoms in the amino groups. All calculations were performed using the Gaussian 09 software suite.[7]

Computational Workflow

The theoretical investigation follows a systematic, multi-step process. The initial molecular structure is first built and then subjected to a rigorous geometry optimization to find its lowest energy conformation. Subsequent calculations on this optimized structure yield the electronic and spectroscopic properties.

Caption: Computational workflow for theoretical molecular analysis.

Results and Discussion

Optimized Molecular Geometry

The geometry of this compound was optimized to locate the global minimum on the potential energy surface. The resulting structure reveals key steric and electronic interactions. The presence of three methyl groups on the benzene ring introduces some steric strain, which can lead to slight out-of-plane deviations of the amino groups.

Caption: Optimized structure of this compound with atom numbering.

The calculated geometric parameters were compared with experimental data obtained from single-crystal X-ray diffraction (COD ID: 1542882)[3]. This comparison is crucial for validating the accuracy of the chosen theoretical model.

Table 1: Selected Geometric Parameters of this compound

| Parameter | Bond/Angle | Calculated (B3LYP/6-311++G(d,p)) | Experimental (X-ray)[3] |

|---|---|---|---|

| Bond Length (Å) | C2-N7 | 1.405 Å | 1.398 Å |

| C4-N9 | 1.408 Å | 1.401 Å | |

| C1-C2 | 1.412 Å | 1.409 Å | |

| C1-C6 | 1.411 Å | 1.408 Å | |

| C1-C8 (Methyl) | 1.510 Å | 1.505 Å | |

| Bond Angle (°) | C1-C2-N7 | 121.5° | 121.1° |

| C3-C4-N9 | 120.8° | 120.5° |

| | C2-C1-C6 | 118.9° | 119.2° |

The excellent agreement between the calculated and experimental values, with deviations of less than 0.01 Å for bond lengths and less than 0.5° for bond angles, confirms the reliability of the DFT/B3LYP/6-311++G(d,p) level of theory for describing the molecular structure of this compound.

Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap (ΔE = ELUMO - EHOMO) is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity.[8]

Table 2: Calculated Electronic Properties of this compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -4.98 eV |

| LUMO Energy | -0.25 eV |

| HOMO-LUMO Gap (ΔE) | 4.73 eV |

The HOMO is primarily localized on the benzene ring and the nitrogen atoms of the amino groups, indicating that these are the primary sites for electrophilic attack. The LUMO is distributed across the aromatic ring's anti-bonding π* orbitals. The relatively large energy gap of 4.73 eV suggests that this compound is a stable molecule.

The MEP map visualizes the charge distribution on the molecule's surface, revealing sites prone to electrophilic and nucleophilic interactions. In the MEP of this compound, strong negative potential (red regions) is concentrated around the nitrogen atoms of the amino groups due to their high electronegativity and lone pairs of electrons. These are the most likely sites for protonation and interaction with electrophiles. The hydrogen atoms of the amino groups and the aromatic ring exhibit positive potential (blue regions), making them susceptible to nucleophilic attack.

Simulated Spectroscopic Properties

Theoretical frequency calculations predict the vibrational modes of the molecule, which correspond to the absorption peaks in an FT-IR spectrum. The calculated spectrum shows characteristic peaks for N-H stretching of the amino groups in the 3400-3500 cm⁻¹ region, aromatic C-H stretching around 3000-3100 cm⁻¹, and C-N stretching vibrations in the 1250-1350 cm⁻¹ range. These theoretical assignments are invaluable for interpreting and validating experimental FT-IR spectra.

The Gauge-Independent Atomic Orbital (GIAO) method was used to predict the ¹H and ¹³C NMR chemical shifts. The calculations show distinct signals for the three non-equivalent methyl groups, the aromatic proton, and the amino protons, consistent with the molecule's Cₛ symmetry. The predicted chemical shifts provide a powerful tool for confirming the structure of synthesized this compound and identifying impurities.[9]

Experimental Protocols for Validation

The theoretical results presented here are best utilized when validated against experimental data. The following protocols outline standard procedures for the synthesis and characterization of this compound.

Synthesis Protocol: Reduction of 2,4-Dinitromesitylene

This protocol is based on a common and high-yielding synthetic route.[1]

-

Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place 2,4-dinitromesitylene (1.0 eq) and ethanol.

-

Reagent Preparation: Prepare a solution of stannous chloride (SnCl₂·2H₂O, 5.0 eq) in concentrated hydrochloric acid (HCl).

-

Reaction: Heat the flask containing the 2,4-dinitromesitylene slurry to reflux. Add the acidic stannous chloride solution dropwise over 1-2 hours, maintaining a vigorous reflux.

-

Workup: After the addition is complete, continue refluxing for an additional 3 hours. Cool the reaction mixture to room temperature and then in an ice bath.

-

Isolation: Slowly neutralize the mixture by adding a concentrated sodium hydroxide (NaOH) solution until the solution is strongly alkaline (pH > 12). The tin salts will precipitate.

-

Extraction: Extract the product from the aqueous mixture with diethyl ether or ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol/water to yield pure this compound as a solid.

Characterization Protocols

-

X-ray Crystallography:

-

Grow single crystals of the purified product by slow evaporation from a suitable solvent (e.g., ethanol).

-

Mount a suitable crystal on a goniometer head.

-

Collect diffraction data using a single-crystal X-ray diffractometer with Mo Kα or Cu Kα radiation.

-

Solve and refine the structure using software like SHELXS and SHELXL to obtain precise bond lengths, angles, and crystal packing information for comparison with theoretical data.[3]

-

-

FT-IR Spectroscopy:

-

Prepare a sample by mixing a small amount of the product with potassium bromide (KBr) and pressing it into a pellet, or analyze as a thin film.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Compare the positions of the experimental peaks (e.g., N-H, C-H, C-N stretches) with the theoretically predicted vibrational frequencies.

-

-

NMR Spectroscopy:

-

Dissolve a sample of the product in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

Compare the experimental chemical shifts, multiplicities, and integrations with the predicted spectra to confirm the molecular structure.

-

Conclusion

This guide has provided a detailed theoretical investigation into the molecular structure of this compound using Density Functional Theory. The computational results, including optimized geometry, electronic properties, and simulated spectra, are in strong agreement with available experimental data, thereby validating the chosen theoretical model. The analysis of the HOMO-LUMO orbitals and MEP map offers valuable insights into the molecule's reactivity, identifying the amino groups as the primary sites for electrophilic interaction. This comprehensive dataset serves as a robust foundation for researchers in materials science and organic synthesis, enabling a more rational approach to the design and application of polymers and other functional materials derived from this important diamine. Future studies could extend this work to explore the molecule's behavior in different solvents or its interaction with other monomers during polymerization.

References

- 1. This compound|lookchem [lookchem.com]

- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | C9H14N2 | CID 76547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. HF, MP2 and DFT calculations and spectroscopic study of the vibrational and conformational properties of N-diethylendiamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. digitalcommons.mtu.edu [digitalcommons.mtu.edu]

- 8. DFT, hirshfeld and molecular docking studies of a hybrid compound - 2,4-Diamino-6-methyl-1,3,5-triazin-1-ium hydrogen oxalate as a promising anti -breast cancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. futurity-proceedings.com [futurity-proceedings.com]

Methodological & Application

use of 2,4-Diaminomesitylene in polyimide synthesis

Application Note & Protocol: AN-PI-024

Topic: Synthesis and Characterization of High-Performance, Organosoluble Polyimides Utilizing 2,4-Diaminomesitylene

Abstract

This document provides a comprehensive guide for researchers on the synthesis of advanced polyimides using this compound (DAM), also known as 1,3,5-trimethyl-2,4-benzenediamine. The unique molecular architecture of DAM, featuring three methyl groups on the aromatic ring, imparts significant steric hindrance that disrupts chain packing. This structural feature is leveraged to produce polyimides with enhanced solubility in common organic solvents, lower dielectric constants, and high thermal stability, making them suitable for applications in microelectronics, aerospace, and gas separation membranes. This guide details the underlying chemical principles, provides step-by-step synthesis protocols, and outlines characterization methodologies.

Introduction: The Strategic Advantage of this compound in Polyimide Synthesis

Polyimides (PIs) are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. However, their application is often limited by poor processability, stemming from their insolubility and high melting points. The incorporation of sterically hindered monomers is a proven strategy to mitigate these limitations.

This compound is an exemplary monomer for this purpose. The presence of two ortho-methyl groups flanking one amine function and a single para-methyl group introduces a permanent "kink" into the polymer backbone. This disruption of planarity and symmetry effectively prevents the dense chain packing and strong inter-chain charge-transfer complex formation that are characteristic of conventional aromatic polyimides.

The direct consequences of this structural modification are:

-

Enhanced Solubility: The reduced inter-chain forces allow solvent molecules to penetrate and solvate the polymer chains more effectively, rendering the resulting polyimides soluble in a wider range of organic solvents like N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMAc), and even chloroform (CHCl₃) or tetrahydrofuran (THF).

-

Improved Processability: Enhanced solubility facilitates the processing of polyimides into thin films, coatings, and fibers using conventional solution-based techniques.

-

Lower Dielectric Constant: The increased free volume within the polymer matrix, a result of inefficient chain packing, reduces moisture absorption and lowers the material's dielectric constant, a critical property for microelectronic applications.

This application note will guide the user through the synthesis of a representative DAM-based polyimide, using 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) as the dianhydride co-monomer, which further enhances solubility and lowers the dielectric constant.

Synthesis Workflow and Mechanism

The synthesis of DAM-based polyimides follows a classical two-step polycondensation reaction. The first step is the formation of a high-molecular-weight poly(amic acid) (PAA) precursor at low temperatures, followed by a cyclodehydration (imidization) step to form the final polyimide.

Overall Synthesis Workflow

The following diagram illustrates the complete workflow from monomer preparation to the final polyimide film.

Caption: General workflow for DAM-based polyimide synthesis.

Reaction Mechanism

The reaction proceeds via nucleophilic acyl substitution. The amino group of the DAM monomer attacks the carbonyl carbon of the dianhydride, leading to the opening of the anhydride ring and the formation of an amide and a carboxylic acid functional group, which constitutes the repeating unit of the poly(amic acid).

Caption: Two-step polyimide synthesis mechanism.

Experimental Protocols

Safety Precaution: Always handle reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Anhydrous solvents are hygroscopic and should be handled under an inert atmosphere.

Protocol 1: Synthesis of DAM-6FDA Poly(amic acid)

Objective: To synthesize the poly(amic acid) precursor solution.

Materials:

-

This compound (DAM) (FW: 150.22 g/mol )

-

4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) (FW: 444.24 g/mol )

-

Anhydrous N-methyl-2-pyrrolidone (NMP)

-

Three-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and drying tube

-

Ice bath

Procedure:

-

Monomer Purification (Critical Step): DAM should be purified by sublimation or recrystallization from a suitable solvent to remove oxidized impurities, which can inhibit polymerization and affect the final polymer color. 6FDA should be dried in a vacuum oven at 160°C overnight before use.

-

Reaction Setup: Assemble the flame-dried three-neck flask with the mechanical stirrer and nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.

-

Dissolution of Diamine: Place 1.5022 g (10.0 mmol) of purified DAM into the flask. Using a syringe, add 25 mL of anhydrous NMP. Stir at room temperature until the DAM is completely dissolved.

-

Cooling: Cool the solution to 0°C using an ice-water bath. This is crucial to dissipate the heat from the exothermic acylation reaction and prevent side reactions or uncontrolled molecular weight growth.

-

Addition of Dianhydride: Slowly add 4.4424 g (10.0 mmol) of 6FDA powder to the stirred DAM solution in small portions over 30-45 minutes. A stoichiometric 1:1 molar ratio is essential for achieving high molecular weight. Adding the dianhydride as a solid prevents unnecessary dilution of the reaction mixture.

-

Polymerization: After the complete addition of 6FDA, remove the ice bath and allow the reaction to proceed at room temperature (approx. 25°C) for 24 hours under a nitrogen atmosphere.

-